molecular formula C12H13NO3 B1296642 1-N-Cbz-3-pyrrolidinone CAS No. 130312-02-6

1-N-Cbz-3-pyrrolidinone

Cat. No. B1296642
M. Wt: 219.24 g/mol
InChI Key: LMHWEUQNJRXMCD-UHFFFAOYSA-N
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Patent
US06469023B1

Procedure details

A dichloromethane (40 ml) solution of 16.58 ml (233.6 mmol) of dimethyl sulfoxide was added dropwise to a dichloromethane (200 ml) solution of 10.19 ml (116.8 mmol) of oxalyl chloride at −78° C., and the mixture was stirred for 10 minutes at the same temperature. To the reaction solution was added dropwise a solution of 23.50 g of literary known 1-benzyloxycarbonyl-3-hydroxypyrrolidine in 200 ml of dichloromethane at −78° C., followed by 60 minutes of stirring at the same temperature. This solution was mixed with 74.02 ml (531.1 mmol) of triethylamine at −78° C., and stirred for 60 minutes at the same temperature and then at room temperature for 60 minutes. After completion of the reaction, 500 ml of water was added dropwise to the reaction solution, and the organic layer was separated. The aqueous layer was washed with dichloromethane (100 ml×2), and combined organic layer was washed with saturated brine (300 ml×1). After drying the organic layer over sodium sulfate, the solvent was evaporated. The resulting residue was subjected to a silica gel column chromatography to yield 20.1 g (86%) of the title compound as an oily product from the eluate of n-hexane:ethyl acetate=1:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74.02 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
16.58 mL
Type
reactant
Reaction Step Four
Quantity
10.19 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH2:11]([O:18][C:19]([N:21]1[CH2:25][CH2:24][CH:23]([OH:26])[CH2:22]1)=[O:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C>ClCCl.O>[CH2:11]([O:18][C:19]([N:21]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22]1)=[O:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CC1)O
Step Two
Name
Quantity
74.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
16.58 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
10.19 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction solution was added dropwise a solution of 23.50 g
CUSTOM
Type
CUSTOM
Details
at −78° C.
WAIT
Type
WAIT
Details
followed by 60 minutes
Duration
60 min
STIRRING
Type
STIRRING
Details
of stirring at the same temperature
STIRRING
Type
STIRRING
Details
stirred for 60 minutes at the same temperature
Duration
60 min
WAIT
Type
WAIT
Details
at room temperature for 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction solution
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The aqueous layer was washed with dichloromethane (100 ml×2)
WASH
Type
WASH
Details
was washed with saturated brine (300 ml×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic layer over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.